2-(Phenoxymethyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(phenoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLNBCFCXAZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621480 | |
| Record name | 2-(Phenoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167273-56-5 | |
| Record name | 2-(Phenoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenoxymethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Phenoxymethyl Morpholine and Its Derivatives
Strategies for the Construction of the 2-(Phenoxymethyl)morpholine Core
The formation of the central this compound structure can be achieved through several synthetic routes, primarily involving the construction of the morpholine (B109124) ring itself or the attachment of the phenoxymethyl (B101242) side chain to a pre-existing morpholine core.
Cyclization reactions represent a fundamental approach to constructing the morpholine ring. These methods often involve the formation of the heterocyclic ring from an acyclic precursor containing the necessary nitrogen and oxygen functionalities.
One common strategy involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. For instance, the reaction of an appropriate amino alcohol with a reagent like chloroacetyl chloride can lead to an intermediate that, upon treatment with a base, undergoes cyclization to form the morpholine ring. researchgate.netresearchgate.net Another approach utilizes a triphenylphosphine-promoted 6-exo-dig umpolung oxa-Michael cyclization of Ugi-derived hydroxypropargylamides to yield 2-methylenemorpholin-3-one derivatives, which can be further modified.
Mercury(II)-salt-mediated cyclization has also been explored for the synthesis of six-membered morpholine derivatives. nih.govbeilstein-journals.org For example, the intermolecular cyclization of an alkynyl-carboxylic acid in the presence of a catalytic amount of a Hg(II) salt can produce a morpholine-type ring structure. nih.govbeilstein-journals.org
| Cyclization Strategy | Key Reagents | Reaction Conditions | Yield | Reference |
| Intramolecular cyclization | Chloroacetyl chloride, NaOH, KOH | DCM, IPA, rt | 90% | researchgate.netresearchgate.net |
| BH3·THF reduction | BH3·THF, aqHBr | Reflux | 93% (reduction), 85% (ring opening) | researchgate.netresearchgate.net |
| Mitsunobu reaction | DEAD, Ph3P | Toluene | 92% | researchgate.net |
| Hg(II)-salt-mediated cyclization | Hg(OTf)2 | - | Moderate | nih.govbeilstein-journals.org |
A widely used and versatile method for synthesizing β-amino alcohols, the precursors to morpholines, is the ring-opening of epoxides with amines. rsc.orgrroij.comrsc.orgscielo.org.mxmdpi.com This reaction is highly regioselective, with nucleophilic attack typically occurring at the least sterically hindered carbon of the epoxide. rroij.com
The synthesis of the this compound core can be envisioned through the reaction of a phenoxy-substituted epoxide with an appropriate amine, followed by a subsequent cyclization step. Various catalysts, including Lewis acids, metal-organic frameworks, and even enzymes like lipases, have been employed to facilitate this ring-opening reaction. mdpi.com Metal- and solvent-free protocols, for instance using acetic acid, have also been developed, offering a greener alternative. rsc.org The use of silica-bonded S-sulfonic acid has been shown to be an efficient and recyclable catalyst for this transformation under solvent-free conditions. scielo.org.mx
| Catalyst/Reagent | Reaction Conditions | Key Features | Reference |
| Acetic Acid | Metal- and solvent-free | High yields, excellent regioselectivity | rsc.org |
| Lipase (e.g., from Thermomyces lanuginosus) | Continuous-flow reactor | Excellent yields for various amines and epoxides | mdpi.com |
| Silica-bonded S-sulfonic acid | Solvent-free, room temperature | Recyclable catalyst, high yields | scielo.org.mx |
| Tertiary Amines (e.g., DABCO, Et3N) | Water, mild conditions | Good to excellent yields | rsc.org |
Once the this compound core is formed, further derivatization at the nitrogen atom is commonly achieved through N-alkylation or N-acylation reactions. These strategies are crucial for exploring the structure-activity relationships of these compounds. chemrxiv.orgresearchgate.net
N-alkylation can be performed using various alkylating agents, such as benzyl (B1604629) bromide, in the presence of a base like cesium carbonate (Cs2CO3). researchgate.net Reductive amination protocols, involving the reaction of the morpholine with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaHB(OAc)3), also provide an effective means of N-alkylation. researchgate.net
N-acylation can be accomplished by reacting the morpholine with an acylating agent, such as an acid chloride or an anhydride. For example, direct N-alkylation of 2-chloroacetamides under basic conditions can yield N-acyl derivatives. researchgate.net
| Reaction Type | Reagents | Reference |
| N-Alkylation | Cs2CO3, BnBr | researchgate.net |
| Reductive Amination | Et3N, ArCHO, NaHB(OAc)3 | researchgate.net |
| N-Acylation | 2-chloroacetamides, base | researchgate.net |
Functionalization of the Phenoxymethyl Moiety
Modification of the phenoxymethyl portion of the molecule offers another avenue for creating diverse derivatives with potentially altered biological activities.
For example, in a series of chiral alkoxymethyl morpholine analogs studied as dopamine (B1211576) D4 receptor antagonists, modifications to the aryl and heteroaryl groups on the oxygen substituent, including both electron-donating and electron-withdrawing groups, were explored. researchgate.netnih.gov It was found that substituted 3- or 4-methoxy groups on the phenyl ether were comparable in activity to unsubstituted phenethyl derivatives, while 3-fluoro and 4-fluoro substitutions were well tolerated and resulted in potent compounds. nih.gov The presence of a thiol substituent at the 2-position of an imidazole (B134444) nucleus has been shown to decrease cytotoxicity, while electron-withdrawing substituents at the para position of a phenyl ring were unfavorable for cytotoxicity. science.gov
While less commonly reported, modifications to the methylene (B1212753) bridge connecting the phenoxy group to the morpholine ring can also be a strategy for derivatization. This could involve, for example, the introduction of substituents on the methylene carbon or altering the length of the linker. Such changes could impact the molecule's conformation and its ability to fit into a biological target's binding site. For instance, replacing a flexible alkyl chain with a more rigid moiety like an aryl or heterocyclic ring has been shown to result in highly affine H3R ligands. acs.org
Functionalization of the Morpholine Ring System
The secondary amine of the morpholine ring in this compound is a prime site for functionalization. Various N-substitution reactions, including N-alkylation, reductive amination, and N-arylation, are employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties.
N-Alkylation: Direct N-alkylation is a common strategy to introduce alkyl groups onto the morpholine nitrogen. This reaction typically involves treating the parent morpholine with an alkyl halide in the presence of a base. For instance, N-benzylation can be achieved using benzyl bromide (BnBr) with a base like cesium carbonate (Cs₂CO₃) researchgate.net. Another approach involves the reaction with haloacetyl derivatives, such as 2-chloroacetamides, under basic conditions to yield N-acetamido-substituted morpholines researchgate.net. A French patent describes the synthesis of N-alkyl derivatives of a substituted this compound by reacting it with a halogenoacetyl-N-alkylamino compound in the presence of an alkali like potassium hydroxide (B78521) (KOH) google.com.
Reductive Amination: Reductive amination provides a versatile method for introducing substituted benzyl groups and other alkyl moieties. This two-step, one-pot process involves the reaction of the morpholine with an aldehyde (ArCHO) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted amine. A common set of reagents for this transformation includes triethylamine (B128534) (Et₃N) as a base and sodium triacetoxyborohydride (NaHB(OAc)₃) as a mild reducing agent researchgate.net.
N-Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, often considered a greener alternative to palladium-based systems, are effective for the N-arylation of amines and amides google.com. These reactions, such as the Ullmann condensation, generally involve reacting the morpholine with an aryl halide in the presence of a copper catalyst and a base. For example, N-phenylmorpholine can be synthesized from morpholine and iodobenzene (B50100) using copper(I) iodide, potassium phosphate (B84403) (K₃PO₄), and ethylene (B1197577) glycol as a ligand in 2-propanol google.com. The use of ligands like L-(-)-Quebrachitol with copper powder has also been shown to facilitate the N-arylation of various nitrogen-containing heterocycles with aryl halides organic-chemistry.org.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide (e.g., BnBr), Base (e.g., Cs₂CO₃) | N-Alkyl morpholine | researchgate.net |
| Reductive Amination | Aldehyde (ArCHO), Et₃N, NaHB(OAc)₃ | N-Alkyl (e.g., Benzyl) morpholine | researchgate.net |
| N-Arylation | Aryl halide, Copper(I) iodide, K₃PO₄, Ligand (e.g., ethylene glycol) | N-Aryl morpholine | google.com |
Introducing substituents onto the carbon framework of the morpholine ring is synthetically more complex than N-substitution and often involves building the ring from appropriately substituted precursors. These strategies allow for the synthesis of morpholines with substituents at various positions, which is crucial for creating structurally diverse chemical libraries.
Recent synthetic advancements focus on constructing the morpholine ring from substituted 1,2-amino alcohols. This approach allows for the incorporation of substituents at specific positions on what will become the morpholine's carbon backbone chemrxiv.org. For example, the reaction of 1,2-amino alcohols bearing substituents alpha or beta to the nitrogen atom can be used to generate complex morpholines chemrxiv.org.
Stereoselective methods have also been developed to control the spatial arrangement of these C-substituents. A palladium-catalyzed hydroamination reaction is a key step in a stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines researchgate.net. Similarly, iron(III)-catalyzed reactions can produce 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol organic-chemistry.org. Another strategy involves a palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ iron(III)-catalyzed cyclization, to yield a variety of di- and tri-substituted morpholines with high diastereoselectivity organic-chemistry.org. These methods highlight that C-substitution is typically achieved through ring synthesis rather than direct functionalization of a pre-formed morpholine ring.
| Synthetic Strategy | Key Precursors | Resulting Substitution Pattern | Catalyst/Reagent | Reference |
| Annulation | Substituted 1,2-amino alcohols | C-2, C-3, C-5, C-6 | Ethylene Sulfate (B86663), tBuOK | organic-chemistry.org, chemrxiv.org |
| Palladium-Catalyzed Hydroamination | Carbamate-protected aziridines, Unsaturated alcohols | C-2, C-5; C-2, C-3, C-5 | Palladium catalyst | researchgate.net |
| Iron-Catalyzed Cyclization | 1,2-Amino ethers/1,2-Hydroxy amines with allylic alcohols | C-2, C-6; C-3, C-5 | Iron(III) catalyst | organic-chemistry.org |
| Tandem Pd/Fe Catalysis | Vinyloxiranes, Amino-alcohols | C-2, C-3; C-2, C-5; C-2, C-6 | Pd(0) and Fe(III) catalysts | organic-chemistry.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient syntheses of morpholines. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.
A significant advancement is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using ethylene sulfate (ES) and potassium tert-butoxide (tBuOK) organic-chemistry.orgnih.gov. This method represents a substantial improvement over traditional syntheses, which often involve multiple steps and the use of toxic reagents like chloroacetyl chloride followed by hazardous hydride reductions chemrxiv.orgorganic-chemistry.org. The ES-mediated approach is noted for its high yields, broad substrate scope, scalability to over 100 grams, and the use of greener solvents organic-chemistry.org. Key to this methodology is the clean isolation of a zwitterionic monoalkylation product from a simple SN2 reaction between the amino alcohol and ethylene sulfate, which then cyclizes under mild conditions nih.gov.
The benefits of this green methodology are numerous. It eliminates an entire step compared to the traditional three-step chloroacetyl chloride method, thereby reducing associated waste chemrxiv.org. As a redox-neutral process, it circumvents the need for aluminum or boron hydride reducing agents chemrxiv.org. The use of inexpensive and widely available reagents further enhances its practicality and cost-effectiveness organic-chemistry.org.
Other green chemistry principles applicable to morpholine synthesis include the use of catalysis to enable more efficient transformations. Copper-catalyzed N-arylation, for example, uses a more abundant and less toxic metal than palladium for certain cross-coupling reactions google.com. Furthermore, the development of syntheses in environmentally friendly solvents or even under solvent-free conditions aligns with green chemistry goals ajgreenchem.comrasayanjournal.co.in. Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates, improve yields, and lead to cleaner reactions for various heterocyclic systems univpancasila.ac.id.
| Feature | Green Ethylene Sulfate (ES) Method | Traditional Chloroacetyl Chloride Method |
| Number of Steps | One or two steps nih.gov | Typically three steps chemrxiv.org |
| Reagents | Ethylene sulfate, tBuOK (inexpensive, widely available) organic-chemistry.org | Chloroacetyl chloride (toxic), Hydride reducing agents (hazardous) chemrxiv.orgorganic-chemistry.org |
| Reaction Type | Redox-neutral organic-chemistry.org | Involves oxidation and reduction steps chemrxiv.org |
| Waste Profile | Reduced waste generation chemrxiv.org | Higher waste from extra step and reagents chemrxiv.org |
| Scalability | Demonstrated on >100 g scale organic-chemistry.org | Can be challenging to scale safely |
| Environmental Impact | Uses greener solvents, avoids toxic reagents organic-chemistry.org | Utilizes hazardous and toxic materials organic-chemistry.org |
Stereochemical Aspects in the Synthesis and Characterization of 2 Phenoxymethyl Morpholine
Enantioselective Synthesis of Chiral 2-(Phenoxymethyl)morpholine Isomers
The creation of specific enantiomers of this compound—mirror-image isomers that are not superimposable—is a key objective in its synthesis. Enantioselective methods are employed to produce a single desired enantiomer, which is often crucial for its intended applications. These strategies primarily fall into two categories: utilizing nature's pre-existing chiral molecules or employing man-made chiral catalysts.
Chiral Pool Approaches
The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com This method leverages the inherent chirality of molecules such as amino acids, carbohydrates, or terpenes to construct complex chiral targets. mdpi.com For the synthesis of chiral this compound, enantiomerically pure epichlorohydrin (B41342) is a particularly valuable building block. google.comresearchgate.net
A common synthetic route involves reacting N-benzylethanolamine with either (R)- or (S)-epichlorohydrin. google.com This reaction establishes the stereocenter at the C2 position of the morpholine (B109124) ring, leading to the formation of the corresponding chiral intermediate, (R)- or (S)-(4-benzylmorpholin-2-yl)methanol. google.com This intermediate can then be further elaborated to yield the final this compound target. For instance, (S)-epichlorohydrin has been used as the starting point for the enantioselective synthesis of various bi- and tricyclic morpholine structures. researchgate.net Similarly, amino acids such as D-serine can serve as the chiral source for constructing the morpholine skeleton. mdpi.com
Table 1: Chiral Pool Starting Materials for Morpholine Synthesis
| Chiral Starting Material | Resulting Intermediate Stereochemistry | Reference |
|---|---|---|
| (R)-Epichlorohydrin | (R)-Configuration at C2 | google.com |
| (S)-Epichlorohydrin | (S)-Configuration at C2 | google.comresearchgate.net |
Asymmetric Catalysis in Morpholine Synthesis
Asymmetric catalysis offers an efficient alternative to chiral pool methods, creating chiral molecules from achiral or racemic precursors through the use of a small amount of a chiral catalyst. This approach is highly valued for its atom economy and ability to amplify chirality.
One of the most effective methods for preparing 2-substituted chiral morpholines is the asymmetric hydrogenation of a corresponding dehydromorpholine (an unsaturated morpholine). rsc.org This reaction has been successfully achieved using a rhodium complex containing a bisphosphine ligand with a large bite angle, such as the SKP-Rh complex. rsc.orgrsc.org This catalytic system has proven capable of producing a variety of 2-substituted chiral morpholines in nearly quantitative yields and with outstanding enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.orgrsc.org The challenge in this transformation lies in the congested and electron-rich nature of the dehydromorpholine substrate, which typically results in low reactivity. rsc.org
While developed primarily for 3-substituted morpholines, another powerful catalytic strategy involves a one-pot tandem sequence. organic-chemistry.orgacs.org This process begins with a titanium-catalyzed hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced in an asymmetric transfer hydrogenation (ATH) step. acs.orgubc.ca The ATH is catalyzed by a Noyori-Ikariya type catalyst, such as RuCl(S,S)-Ts-DPEN, to give the chiral morpholine with excellent enantiomeric excess (>95% ee). acs.orgubc.ca Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst's ligand is critical for achieving high enantioselectivity. ubc.ca
Table 2: Asymmetric Catalysis Methods for Chiral Morpholine Synthesis
| Reaction Type | Catalyst System | Position Substituted | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | SKP-Rh complex | 2-substituted | Up to 99% | rsc.orgrsc.org |
Diastereoselective Synthesis of Substituted Morpholine Derivatives
When a molecule has more than one stereocenter, diastereomers can exist. These are stereoisomers that are not mirror images of each other. Diastereoselective synthesis aims to control the relative stereochemistry of these multiple centers. Several methods have been developed for the diastereoselective synthesis of substituted morpholines.
One successful strategy involves the addition of a Grignard reagent to an N-sulfinyl imine, which acts as a chiral auxiliary to direct the stereochemical outcome of the addition. thieme-connect.comuq.edu.au The resulting amino alcohol intermediate is then cyclized to form the morpholine ring with a high degree of diastereoselectivity. thieme-connect.comsorbonne-universite.fr
Palladium-catalyzed reactions are also prominent in this area. The intramolecular cyclization of nitrogen-tethered alkenols, catalyzed by palladium chloride, is an effective method for producing substituted morpholines. acs.org Another sophisticated, one-pot approach combines a palladium(0)-catalyzed Tsuji-Trost reaction with an iron(III)-catalyzed heterocyclization. acs.org This sequence, starting from vinyloxiranes and amino-alcohols, yields 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent diastereoselectivity. acs.org
Stereochemical Purity Assessment and Enantiomeric Excess Determination
Once a chiral morpholine has been synthesized, it is imperative to accurately determine its stereochemical purity. Enantiomeric excess (ee), a measure of the purity of an enantiomer, is a critical parameter.
A primary technique for this assessment is Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with chiral derivatizing agents. nih.gov For example, the synthesized chiral morpholine can be reacted with a chiral reagent like (R)-(+)-1-phenylethyl isocyanate to form diastereomeric ureas. nih.gov These diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification and the calculation of enantiomeric purity. nih.gov Similarly, forming a Mosher ester is another established method for determining ee via ¹H NMR analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another cornerstone technique for separating and quantifying enantiomers, enabling precise determination of ee values. unimi.it For unambiguous confirmation of the absolute configuration of a stereocenter, single crystal X-ray crystallography is the definitive method. nih.gov This is often accomplished by forming a salt of the morpholine product with a chiral acid of known configuration, such as dibenzoyl-D-tartaric acid, and analyzing the resulting crystal structure. nih.gov The specific rotation [α]D, measured with a polarimeter, also serves as a key characteristic of a chiral compound. nih.govunimi.it
Table 3: Methods for Stereochemical Purity Assessment
| Technique | Method/Agent | Purpose | Reference |
|---|---|---|---|
| NMR Spectroscopy | Chiral Derivatizing Agents (e.g., (R)-(+)-1-phenylethyl isocyanate, Mosher's acid) | Determination of Enantiomeric Excess (ee) | nih.gov |
| Chiral HPLC | Chiral Stationary Phase | Separation and quantification of enantiomers (ee determination) | unimi.it |
| X-ray Crystallography | Salt formation with a chiral acid (e.g., dibenzoyl-D-tartaric acid) | Absolute configuration determination | nih.gov |
Advanced Spectroscopic and Crystallographic Analyses of 2 Phenoxymethyl Morpholine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(phenoxymethyl)morpholine derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The signals corresponding to the protons of the morpholine (B109124) ring typically appear in the upfield region, while the aromatic protons of the phenoxy group are observed in the downfield region.
The morpholine ring protons exhibit a complex splitting pattern due to their diastereotopic nature and coupling with neighboring protons. The protons on the carbons adjacent to the oxygen (C5-H and C6-H) are generally found further downfield compared to those adjacent to the nitrogen (C2-H and C3-H) due to the deshielding effect of the oxygen atom. The proton at the C2 position, being attached to the carbon bearing the phenoxymethyl (B101242) substituent, shows a distinct chemical shift. The methylene (B1212753) protons of the phenoxymethyl group (-OCH₂-) appear as a characteristic signal, often a singlet or an AB quartet, depending on the chiral environment. The aromatic protons of the phenoxy group typically give rise to a set of multiplets in the aromatic region of the spectrum, with their chemical shifts and splitting patterns being dependent on the substitution pattern of the phenyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Morpholine H-2 | 3.8 - 4.0 | m |
| Morpholine H-3ax | 2.6 - 2.8 | m |
| Morpholine H-3eq | 2.8 - 3.0 | m |
| Morpholine H-5ax | 3.5 - 3.7 | m |
| Morpholine H-5eq | 3.7 - 3.9 | m |
| Morpholine H-6ax | 2.4 - 2.6 | m |
| Morpholine H-6eq | 2.9 - 3.1 | m |
| -OCH₂- | 4.0 - 4.2 | s or ABq |
| Aromatic H | 6.8 - 7.3 | m |
Note: These are predicted values and may vary based on the solvent and specific derivative.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the morpholine ring are influenced by the neighboring heteroatoms. The carbons adjacent to the oxygen (C5 and C6) typically resonate at a lower field (higher ppm) than those adjacent to the nitrogen (C2 and C3). The C2 carbon, substituted with the phenoxymethyl group, will have a characteristic chemical shift. The carbon of the methylene bridge (-OCH₂-) is also readily identifiable. The aromatic carbons of the phenoxy group appear in the characteristic downfield region for sp² hybridized carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Morpholine C-2 | 70 - 75 |
| Morpholine C-3 | 45 - 50 |
| Morpholine C-5 | 65 - 70 |
| Morpholine C-6 | 65 - 70 |
| -OCH₂- | 68 - 72 |
| Aromatic C (ipso) | 155 - 160 |
| Aromatic C (ortho) | 110 - 115 |
| Aromatic C (meta) | 125 - 130 |
| Aromatic C (para) | 120 - 125 |
Note: These are predicted values and may vary based on the solvent and specific derivative.
2D NMR Techniques
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds. sdsu.edu In this compound, cross-peaks would be observed between adjacent protons in the morpholine ring, helping to assign the complex multiplets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different fragments of the molecule, such as the link between the morpholine ring, the methylene bridge, and the phenoxy group. For instance, correlations between the methylene protons (-OCH₂-) and the C2 carbon of the morpholine ring, as well as the ipso-carbon of the phenoxy group, would definitively establish the phenoxymethyl substituent at the C2 position.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational modes include:
C-H stretching: Aliphatic C-H stretching vibrations from the morpholine and methylene groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenoxy group would appear above 3000 cm⁻¹.
C-O-C stretching: The presence of the ether linkage (both in the morpholine ring and the phenoxymethyl group) will give rise to strong C-O-C stretching bands, typically in the 1050-1260 cm⁻¹ region. mdpi.comoatext.com The asymmetric and symmetric stretching of the C-O-C bonds in the morpholine ring are characteristic features. researchgate.net
N-H stretching: For derivatives where the morpholine nitrogen is not substituted, a characteristic N-H stretching band would be observed in the 3300-3500 cm⁻¹ region.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will produce bands in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-O-C (ether) | Stretching | 1050 - 1260 |
| N-H (if present) | Stretching | 3300 - 3500 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the molecule.
The fragmentation of the molecular ion upon electron impact would likely proceed through several characteristic pathways, including:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the morpholine ring is a common fragmentation pathway for amines. This could lead to the loss of a hydrogen atom or the phenoxymethyl group.
Cleavage of the ether bond: The C-O bond of the phenoxymethyl group can cleave, leading to the formation of a phenoxy radical and a morpholin-2-ylmethyl cation, or a phenoxymethyl cation and a morpholine radical.
Fragmentation of the morpholine ring: The morpholine ring itself can undergo fragmentation, leading to the loss of small neutral molecules like ethene or formaldehyde.
Formation of a tropylium ion: The benzyl-like fragment C₇H₇⁺ (m/z = 91) is a common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) group, which could be formed through rearrangement.
A plausible major fragmentation would involve the cleavage of the bond between the morpholine ring and the phenoxymethyl group, leading to a fragment corresponding to the phenoxymethyl cation (C₇H₇O⁺, m/z = 107) and the morpholin-2-yl radical, or the complementary morpholin-2-ylmethyl cation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of a this compound derivative would provide a wealth of information, including:
Precise bond lengths and angles: This data would allow for a detailed analysis of the molecular geometry.
Conformation of the morpholine ring: The analysis would reveal whether the morpholine ring adopts a chair, boat, or twist-boat conformation in the solid state.
Torsion angles: The dihedral angles describing the orientation of the phenoxymethyl substituent relative to the morpholine ring would be determined.
Intermolecular interactions: The crystal packing would reveal the presence of any hydrogen bonds (if an N-H group is present), van der Waals forces, or other non-covalent interactions that stabilize the crystal lattice.
Crystal and Molecular Structures
The crystal structure of racemic Reboxetine (B1679249) mesylate has been determined using microcrystal electron diffraction (MicroED), revealing a centrosymmetric monoclinic system with the space group P 2_1/c. nih.gov This analysis provides precise data on the unit cell dimensions and the spatial arrangement of the molecules within the crystal lattice.
The molecular structure of this compound derivatives is characterized by a central morpholine ring, which typically adopts a stable chair conformation. This six-membered saturated heterocycle is substituted at the C2 position with a phenoxymethyl group. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). Commercially available Reboxetine, for instance, is a racemic mixture of the (R,R)-(-) and (S,S)-(+) enantiomers.
Interactive Table 1: Crystallographic Data for Racemic Reboxetine Mesylate nih.gov
| Parameter | Value |
| Formula | C₂₀H₂₇NO₆S |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 20.00 |
| b (Å) | 5.49 |
| c (Å) | 19.06 |
| α (°) | 90.000 |
| β (°) | 107.338 |
| γ (°) | 90.000 |
| Resolution (Å) | 0.73 |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of non-covalent intermolecular interactions. In the case of this compound derivatives like Reboxetine, these interactions play a crucial role in stabilizing the crystal structure.
The crystal packing of racemic Reboxetine mesylate is characterized by the layered arrangement of its two enantiomers, (R,R)-reboxetine and (S,S)-reboxetine, along with the mesylate counter-ions. nih.gov Within these layers, the molecules exhibit a head-to-tail orientation. The stability of this packing is primarily attributed to a combination of:
Hydrogen Bonds: The presence of the morpholine nitrogen and the oxygen atoms allows for the formation of hydrogen bonds. For instance, in the Reboxetine mesylate structure, a hydrogen bond is observed between the protonated morpholine nitrogen (N-H) and an oxygen atom of the sulfonyl group of the mesylate anion. nih.gov
π-Stacking Interactions: The aromatic phenoxy group facilitates π-stacking interactions. In the crystal structure of Reboxetine mesylate, both T-shaped and parallel-displaced π-stacking interactions are observed, further stabilizing the packing arrangement along the a-axis. nih.gov
These intricate networks of intermolecular forces dictate the macroscopic properties of the crystalline material.
Computational Chemistry and Molecular Modeling of 2 Phenoxymethyl Morpholine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of 2-(phenoxymethyl)morpholine. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions. The distribution of electrons within the molecule is a key determinant of its properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the morpholine (B109124) ring are expected to be electron-rich centers.
Reactivity descriptors, such as Fukui functions, can be calculated to provide a more quantitative prediction of which atoms within the molecule are most likely to participate in a reaction. These computational approaches allow for a detailed prediction of how the molecule will interact with other chemical species without the need for initial laboratory experiments.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity nih.gov |
| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements known as conformations. Understanding these conformations is critical as they can significantly influence the molecule's biological activity. The morpholine ring itself typically adopts a stable "chair" conformation. nih.gov
For a substituted morpholine like this compound, the key conformational question relates to the orientation of the phenoxymethyl (B101242) substituent at the C2 position. The substituent can be in either an axial or an equatorial position.
Chair-Equatorial (Chair-Eq): The phenoxymethyl group extends from the "equator" of the morpholine ring. This is generally the more stable conformation for bulky substituents as it minimizes steric hindrance with other atoms on the ring.
Chair-Axial (Chair-Ax): The phenoxymethyl group is oriented parallel to the axis running through the center of the ring, leading to greater steric clashes.
Molecular mechanics (MM) calculations can be used to estimate the potential energy of different conformations, allowing for the identification of the most stable (lowest energy) structures. Molecular dynamics (MD) simulations go a step further by simulating the atomic motions of the molecule over time. This provides a dynamic view of the conformational landscape, revealing the flexibility of the molecule and the frequencies of transitions between different conformations. nih.gov For this compound, these simulations would almost certainly confirm the strong preference for the chair-equatorial conformation.
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K | Key Feature |
|---|---|---|---|
| Chair-Equatorial | 0.00 | >99% | Phenoxymethyl group is in the sterically favored equatorial position. nih.gov |
| Chair-Axial | ~4-5 | <1% | Significant steric hindrance between the axial substituent and axial hydrogens. nih.gov |
| Boat/Twist-Boat | >5 | <0.1% | High-energy conformations, generally considered transition states. |
Ligand-Target Interaction Modeling (Docking and Molecular Dynamics)
To understand the potential pharmacological effects of this compound, it is essential to model its interaction with biological targets, such as proteins or receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target. frontiersin.org
The process involves generating a three-dimensional model of this compound and placing it into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling. frontiersin.org Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the binding site, calculating a "docking score" for each pose. nih.gov This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction.
The results of a docking simulation can reveal:
Binding Pose: The most likely 3D arrangement of the ligand in the active site.
Key Interactions: Specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, ionic bonds, or pi-stacking.
Binding Affinity: A score that ranks potential ligands against each other.
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex. mdpi.com By simulating the movement of the ligand and protein atoms over a period of nanoseconds, MD can confirm whether the ligand remains stably bound in its predicted pose or if the interaction is transient. mdpi.com
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity Score | Estimated free energy of binding (kcal/mol). | -8.5 kcal/mol |
| Hydrogen Bonds | Interactions between H-bond donors and acceptors. | Morpholine nitrogen acts as an acceptor with SER-152; Morpholine oxygen with ASN-101. |
| Hydrophobic Interactions | Interactions between non-polar regions. | Phenyl ring forms contacts with LEU-88, VAL-120, ILE-155. |
| Pi-Stacking | Interaction between aromatic rings. | Phenyl ring stacks with the aromatic side chain of PHE-250. |
QSAR and Cheminformatics Approaches for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that aims to build a mathematical model correlating the chemical structures of a group of compounds with their biological activity. frontiersin.org Instead of modeling a single molecule, QSAR analysis requires a dataset of structurally similar compounds with experimentally measured activities.
For a series of this compound analogues, a QSAR study would involve:
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). researchgate.net
Model Building: Statistical or machine learning methods are used to build a regression or classification model that links a subset of these descriptors to the observed biological activity. frontiersin.orgchemrxiv.org
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation sets to ensure it is not overfitted and can accurately predict the activity of new compounds. arxiv.org
A validated QSAR model can be highly valuable in drug discovery. It can be used to predict the activity of virtual compounds before they are synthesized, helping to prioritize which analogues are most promising for further development. researchgate.net The model also provides insights into which molecular properties are most important for activity, for instance, revealing that higher lipophilicity or a specific charge distribution may enhance the desired effect. researchgate.net
| Descriptor Class | Example Descriptor | Potential Interpretation in a QSAR Model researchgate.net |
|---|---|---|
| Electronic | Dipole Moment | Higher dipole moment may improve polar interactions with the target. |
| Steric | Molecular Volume | Activity may be constrained by the size of the binding pocket. |
| Lipophilicity | LogP | Relates to the ability to cross cell membranes; an optimal range often exists. |
| Topological | Number of Rotatable Bonds | Affects conformational flexibility, which can influence binding entropy. |
Structure Activity Relationship Sar Studies of 2 Phenoxymethyl Morpholine Analogues
Impact of Substitutions on the Phenoxy Moiety on Biological Activity
The nature and position of substituents on the phenoxy group of 2-(phenoxymethyl)morpholine analogues can significantly alter their biological activity. Research has shown that both electron-donating and electron-withdrawing groups can modulate the efficacy of these compounds across various therapeutic targets.
In the context of anti-breast cancer agents, the substitution on the phenoxy moiety has been explored. For instance, in a series of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives, a 2-methoxyphenoxyl group at the 5-position of the oxadiazole ring, which is structurally related to the phenoxy group of this compound, was found in the most active compound. researchgate.net Another study highlighted that a 4-(phenoxy)phenoxy group led to significantly higher activity in certain fatty acid amide hydrolase (FAAH) inhibitors, suggesting that larger, more complex ether linkages can enhance biological effects. researchgate.net
For antiplasmodial activity, the substitution on the phenoxy ring is also crucial. In a study of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was generally found to be advantageous for activity. mdpi.com Shifting a substituent from the ortho to the para position on the phenoxy ring could also dramatically impact activity and selectivity. mdpi.com
The following table summarizes the impact of various phenoxy moiety substitutions on the biological activity of this compound analogues and related structures:
| Base Scaffold | Phenoxy Moiety Substitution | Observed Biological Activity | Reference |
| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole | 2-Methoxyphenoxyl | Potent anti-cancer activity | researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) Inhibitor | 4-(Phenoxy)phenoxy | Significantly higher inhibitory activity | researchgate.net |
| 2-Phenoxybenzamide | 4-Fluorophenoxy | Advantageous for antiplasmodial activity | mdpi.com |
| 2-Phenoxybenzamide | para-substituted N-Boc piperazinyl | Highest antiplasmodial activity and selectivity | mdpi.com |
Role of Morpholine (B109124) Ring Substituents in Modulating Bioactivity
Modifications to the morpholine ring itself, including the introduction of substituents, play a critical role in fine-tuning the biological activity of this compound analogues. biosynce.com These substitutions can influence the molecule's interaction with its biological target, leading to changes in potency and selectivity. nih.govbiosynce.com
For instance, in the development of γ-secretase inhibitors for potential Alzheimer's disease treatment, cis-2,6-disubstituted N-arylsulfonyl morpholines were synthesized. nih.gov The introduction of small alkyl groups at these positions was a key strategy to reduce liability for metabolism by cytochrome P450 3A4 (CYP3A4) while preserving potent in vitro activity. nih.gov
In another example, the synthesis of various N-substituted indolines and morpholines for evaluation against cancer cell lines revealed that the nature of the substituent on the morpholine nitrogen was critical for cytotoxic effects. e3s-conferences.org Specifically, a benzamide (B126) moiety was found to be important for the observed activity. e3s-conferences.org Furthermore, trifluoromethoxy and methoxy (B1213986) substitutions on different parts of the molecule, in conjunction with the morpholine ring, were identified as crucial for activity. e3s-conferences.org
The table below illustrates the influence of morpholine ring substituents on bioactivity:
| Base Scaffold | Morpholine Ring Substituent | Effect on Bioactivity | Reference |
| N-Arylsulfonyl morpholines | cis-2,6-disubstituted small alkyl groups | Maintained in vitro potency, lowered CYP3A4 liability | nih.gov |
| N-Substituted morpholines | Benzamide moiety | Important for cytotoxic activity | e3s-conferences.org |
| Quinazoline-morpholine conjugates | Trifluoromethoxy and methoxy groups | Crucial for activity against various isoforms | e3s-conferences.org |
Influence of Stereochemistry on Pharmacological Profiles
Stereochemistry is a critical determinant of the pharmacological profile of this compound analogues. The spatial arrangement of atoms, particularly at chiral centers, can profoundly affect how a molecule interacts with its biological target, often leading to significant differences in potency and efficacy between enantiomers.
For many biologically active compounds, including those with a morpholine scaffold, the three-dimensional structure is essential for establishing clinical success. d-nb.info The non-planar, chair-like conformation of the morpholine ring allows for a greater exploration of three-dimensional space compared to flat aromatic rings. biosynce.comd-nb.info
A patent for certain morpholine compounds highlights the importance of stereochemistry by claiming specific enantiomeric forms. google.com For example, the document specifies compounds like (S)-2-{phenyl[3-(trifluoromethoxy)phenoxy]methyl}morpholine and (R)-2-{phenyl[3-(trifluoromethoxy)phenoxy]methyl}morpholine, indicating that the biological activity is likely dependent on the specific configuration at the chiral carbon atom at the 2-position of the morpholine ring. google.com This suggests that one enantiomer may have a more favorable binding interaction with the target receptor or enzyme than the other.
Correlation of Molecular Descriptors with Biological Efficacy
The biological efficacy of this compound analogues can often be correlated with various molecular descriptors. These descriptors are numerical values that quantify different physicochemical properties of a molecule, such as its size, shape, polarity, and lipophilicity. By analyzing these descriptors, researchers can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues and guide further drug design.
Key molecular descriptors that influence the biological efficacy of morpholine-containing compounds include:
Lipophilicity (logP): The balance between a molecule's lipophilicity and hydrophilicity is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The phenoxymethyl (B101242) group in this compound contributes to its lipophilicity.
Molecular Weight (MW): This fundamental descriptor affects various properties, including solubility and permeability.
Hydrogen Bond Donors and Acceptors: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, and if substituted with a hydrogen, as a donor. biosynce.com These interactions are often critical for binding to biological targets. biosynce.com
Studies have shown that increasing the hetero-aliphatic character of a molecule, such as by incorporating a saturated ring like morpholine, can lead to increased aqueous solubility compared to purely aromatic compounds. d-nb.info This highlights the importance of the morpholine scaffold in achieving a desirable balance of physicochemical properties for drug-like molecules.
The following table lists some of the important molecular descriptors for the parent compound, this compound:
| Molecular Descriptor | Value | Reference |
| Molecular Formula | C11H15NO2 | nih.gov |
| Molecular Weight | 193.24 g/mol | nih.gov |
| XLogP3 | 1.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Polar Surface Area | 30.5 Ų | nih.gov |
Pharmacological Investigations and Biological Activities of 2 Phenoxymethyl Morpholine Derivatives
Central Nervous System (CNS) Activity.researchgate.netresearchgate.netwikipedia.orgwikipedia.org
Derivatives of 2-(phenoxymethyl)morpholine have been the subject of significant research due to their diverse pharmacological activities, particularly their effects on the central nervous system (CNS). researchgate.netresearchgate.net These compounds, characterized by a morpholine (B109124) ring attached to a phenoxymethyl (B101242) group, have shown potential in modulating various neurotransmitter systems. ontosight.ai The structural flexibility of this scaffold allows for modifications that can fine-tune their interaction with specific biological targets within the CNS.
Norepinephrine (B1679862) Reuptake Inhibition Mechanisms.nih.govgoogle.com
A prominent pharmacological action of certain this compound derivatives is the inhibition of norepinephrine (NE) reuptake. Viloxazine (B1201356), a well-known derivative, acts as a selective norepinephrine reuptake inhibitor (NRI). nih.gov By blocking the norepinephrine transporter (NET), these compounds increase the concentration of NE in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is a key target for the development of treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. nih.gov The deuterated form of viloxazine, rac-Viloxazine-d5 Hydrochloride, is utilized in research to study its metabolic pathways and further understand its absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Investigated this compound Derivatives and their CNS Activity
| Compound/Derivative | Primary Mechanism of Action | Investigated For |
| Viloxazine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Antidepressant, ADHD. nih.gov |
| rac Viloxazine-d5 Hydrochloride | Selective Norepinephrine Reuptake Inhibitor | Pharmacokinetic studies. |
| Reboxetine (B1679249) | Selective Norepinephrine Reuptake Inhibitor | Antidepressant. researchgate.net |
Serotonin (B10506) Receptor Modulation (e.g., 5-HT2C, 5-HT2B).wikipedia.orgmedchemexpress.com
In addition to their effects on norepinephrine, some this compound derivatives also modulate serotonin receptors. Viloxazine, for instance, has been shown to act as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. nih.gov The 5-HT2C receptor, a G protein-coupled receptor, is involved in regulating mood, anxiety, and feeding behaviors. wikipedia.org Activation of 5-HT2C receptors can inhibit the release of dopamine (B1211576) and norepinephrine in specific brain regions. wikipedia.org Conversely, the 5-HT2B receptor, when activated, can influence cardiovascular function and serotonin release. wikipedia.org The modulation of these receptors by this compound derivatives contributes to their complex pharmacological profile and potential therapeutic applications.
Dopamine Receptor Interactions (e.g., D4 Receptor Antagonism).chemrxiv.orgnih.gov
The dopamine D4 receptor, a member of the D2-like receptor family, has been identified as another target for derivatives of this compound. nih.govnih.gov Research has focused on developing D4 receptor antagonists for potential use in treating neuropsychiatric disorders. chemrxiv.org While initial efforts faced challenges with selectivity and pharmacokinetic properties, newer scaffolds, including those based on the morpholine and piperidine (B6355638) ether structures, are being explored. chemrxiv.org These compounds aim to achieve better brain penetrance and improved CNS multiparameter optimization (MPO) scores. chemrxiv.org Antagonism of the D4 receptor is thought to modulate dopaminergic pathways, which play a crucial role in cognition, motivation, and reward. nih.govnih.gov
Anti-depressant and Anxiolytic Potential.nih.govnih.gov
The combined actions of norepinephrine reuptake inhibition and serotonin receptor modulation have led to the investigation of this compound derivatives for their antidepressant and anxiolytic (anti-anxiety) potential. ontosight.ainih.govnih.gov By influencing multiple neurotransmitter systems, these compounds may offer a broader spectrum of activity compared to agents that target a single pathway. For example, viloxazine was historically used as an antidepressant in Europe. nih.gov The potential for developing new antidepressant and anxiolytic agents from this class of compounds remains an active area of research. nih.govnih.gov
Anti-infective Applications.nih.govnih.gov
Beyond the central nervous system, derivatives of this compound have demonstrated promising anti-infective properties. The core structure appears to be a valuable scaffold for the development of new antimicrobial agents. nih.govfarmaciajournal.com
Antibacterial Activity and Mechanisms.nih.govfarmaciajournal.comnih.gov
Studies have revealed that certain this compound derivatives exhibit antibacterial activity. For instance, some synthesized benzamides incorporating the phenoxymethyl moiety have shown efficacy against Gram-positive bacteria, with some activity also observed against Gram-negative bacteria and yeasts. farmaciajournal.com The mechanism of action for phenoxymethylpenicillin, a related structural class, involves the inhibition of cell-wall peptidoglycan biosynthesis in bacteria, leading to a bactericidal effect. wikipedia.org The presence of a terminal phenoxy group has been identified as a "privileged moiety" in various drug scaffolds, contributing to their biological activity. nih.gov Research into new derivatives continues, with a focus on understanding the structure-activity relationships that govern their antibacterial potency. farmaciajournal.comresearchgate.net
Table 2: Investigated Antibacterial Activity of Phenoxymethyl Derivatives
| Derivative Class | Target Organisms | Key Findings |
| N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamide hydrochlorides | Gram-positive bacteria, Gram-negative bacteria, Yeasts | Halogenated moieties increased activity. farmaciajournal.com |
| Phenoxymethylpenicillin | Penicillin-sensitive microorganisms | Inhibits cell-wall biosynthesis. wikipedia.org |
Antifungal Efficacy
The this compound scaffold and its bioisosteres have been incorporated into various molecular structures to assess their antifungal potential. Research has shown that these derivatives exhibit a range of inhibitory activities against several fungal pathogens.
A study on fused-ring pyridomorpholine phenoxy derivatives identified that compound (II i) possessed significant antifungal activity when screened against Candida sp. using the poisoned food technique. miguelprudencio.com In a different investigation, new benzamide (B126) derivatives, specifically 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides, were synthesized and characterized for their antifungal properties. rsc.org
Furthermore, the antimicrobial spectrum of N-((un)substituted phenyl)-2-(4-methyl/methoxy-phenoxymethyl)benzamides was evaluated. Among the tested compounds, derivative 1b demonstrated the broadest range of activity, showing inhibitory zones of 11.5 mm against fungal strains. mdpi.com Its efficacy was particularly noted against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of 250 µg/mL. mdpi.com Similarly, research into 2-(benzyl/phenylethyl/phenoxymethyl) benzimidazole (B57391) derivatives has indicated their promising antifungal effects. researchgate.net Another series of compounds, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl derivatives, which are structurally related to the core topic, have also been synthesized and investigated for their biological activities. nih.gov
| Derivative Class | Target Fungi | Key Findings | Reference |
|---|---|---|---|
| Fused ring pyridomorpholine phenoxy derivative (II i) | Candida sp. | Demonstrated good antifungal activity inhibition. | miguelprudencio.com |
| N-(un)substituted phenyl-2-(4-methoxy-phenoxymethyl)benzamide (1b) | Cryptococcus neoformans | Showed widest antimicrobial spectrum; MIC of 250 µg/mL. | mdpi.com |
| 2-(Phenoxymethyl) benzimidazole derivatives | General Fungi | Reported to have promising antifungal effects. | researchgate.net |
| 2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides | General Fungi | Synthesized and evaluated for antifungal activity. | rsc.org |
Antimalarial Investigations
The morpholine nucleus is a recognized scaffold in the development of antimalarial agents. ontosight.ai Investigations into derivatives containing the phenoxymethyl moiety have identified several compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
A series of morpholine analogs featuring a hydroxyethylamine (HEA) pharmacophore were screened against the P. falciparum 3D7 strain. miguelprudencio.comkemdikbud.go.id Within this series, analog 6k emerged as a significant hit, displaying an inhibitory concentration (IC₅₀) of 5.059 µM. miguelprudencio.comkemdikbud.go.id These compounds were also found to be non-toxic to human liver cells (HepG2) at concentrations up to 2 mM. miguelprudencio.comkemdikbud.go.id
In a separate line of research, 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were synthesized and evaluated for their antiplasmodial activity. core.ac.uk Compound 1m from this series was identified as a particularly potent antimalarial candidate, with IC₅₀ values of 0.06 µM against the 3D7 strain and 0.07 µM against the chloroquine-resistant W2 strain. core.ac.uknih.gov Further studies on related structures, such as 7-(2-phenoxyethoxy)-4(1H)-quinolones, have also yielded derivatives with high potency, exhibiting EC₅₀ values as low as 0.15 nM against multidrug-resistant P. falciparum.
| Derivative Class | P. falciparum Strain(s) | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Morpholine analog with HEA pharmacophore (6k) | 3D7 | 5.059 µM | miguelprudencio.comkemdikbud.go.id |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | 3D7, W2 | 0.06 µM (3D7), 0.07 µM (W2) | core.ac.uknih.gov |
| 7-(2-Phenoxyethoxy)-4(1H)-quinolone analogs | Multidrug-resistant | As low as 0.15 nM |
Anti-Inflammatory and Immunomodulatory Effects
Derivatives of this compound have been investigated for their potential to modulate inflammatory and immune responses. A primary mechanism underlying these effects is the inhibition of phosphodiesterase 7 (PDE7), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels are associated with reduced inflammation. Consequently, PDE7 inhibitors are considered a promising therapeutic pathway for T-cell-related inflammatory and immunological diseases. nih.gov
Studies on morpholinopyrimidine derivatives have identified compounds that can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells, a key indicator of anti-inflammatory activity. Specifically, compounds V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) were highlighted as potent inhibitors of NO production at non-cytotoxic concentrations.
Additionally, novel acetamide (B32628) derivatives incorporating a phenoxymethyl group, such as N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamides, have been synthesized and evaluated for their in vitro anti-inflammatory activity, further underscoring the potential of this chemical class in developing anti-inflammatory agents.
Anticancer and Antiproliferative Properties
The this compound framework is a key feature in several classes of compounds designed as anticancer agents. ontosight.ai These derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.
Inhibition of Cancer Cell Lines
A notable class of derivatives are the 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles. kemdikbud.go.id Within this series, specific compounds have shown potent activity against breast cancer cell lines. For instance, one derivative bearing a 2-methoxyphenoxyl moiety and a 2-fluorophenyl moiety exhibited IC₅₀ values of 10.51 µM against MCF-7 cells and 10.25 µM against MDA-MB-453 cells. kemdikbud.go.id Another compound from a related series showed powerful growth inhibition of 90.47% against the T-47D breast cancer cell line at a concentration of 10 µM.
Morpholine-substituted quinazoline (B50416) derivatives have also been evaluated for their cytotoxic potential. Compound AK-10 from this group displayed significant activity with IC₅₀ values of 3.15 µM against MCF-7 (breast), 8.55 µM against A549 (lung), and 3.36 µM against SHSY-5Y (neuroblastoma) cell lines. Similarly, m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivatives have shown potent anti-proliferative activities against HCT-116 (colon) and MCF-7 cells. ontosight.ai
| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) | MCF-7 (Breast) | 10.51 µM | kemdikbud.go.id |
| MDA-MB-453 (Breast) | 10.25 µM | kemdikbud.go.id | |
| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | 3.15 µM | |
| A549 (Lung) | 8.55 µM | ||
| SHSY-5Y (Neuroblastoma) | 3.36 µM | ||
| m-(4-Morpholino-1,3,5-triazin-2-yl)benzamide | HCT-116 (Colon) | Potent antiproliferative activity | ontosight.ai |
Apoptosis Induction Mechanisms
The primary mechanism by which these anticancer derivatives exert their effect is the induction of apoptosis, or programmed cell death. Studies on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles confirmed their ability to induce apoptosis, as evidenced by morphological changes in cancer cells and results from Acridine Orange/Ethidium Bromide (AO/EtBr) dual staining assays. kemdikbud.go.id Western blot analysis further supported the mechanistic action of these compounds. kemdikbud.go.id
Similarly, investigations into morpholine-substituted quinazolines revealed that their cytotoxic effect is due to apoptosis. These compounds were found to arrest the cell cycle in the G1 phase, preventing cell proliferation and subsequently triggering the apoptotic cascade. Research on other morpholine derivatives has also demonstrated apoptosis induction in HCT-116 colon cancer cells, observed through Hoechst staining which highlights changes in nuclear morphology characteristic of apoptosis. ontosight.ai These findings indicate that derivatives of this compound can activate intrinsic or extrinsic apoptotic pathways, making them valuable candidates for cancer therapeutic development.
Enzyme Inhibition Studies
The this compound structure has been a foundation for the design of potent inhibitors targeting various enzymes crucial to disease pathogenesis, including phosphodiesterases, bacterial topoisomerases, and viral enzymes.
Phosphodiesterase 7 (PDE7) Inhibition : As mentioned previously, PDE7 is a key target for inflammatory diseases. nih.gov Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been developed as potent PDE7 inhibitors. core.ac.uk Within this class, a morpholine-substituted compound, 29b , demonstrated exceptionally strong activity with an IC₅₀ of 1.0 nM. core.ac.uk Another class, benzyl (B1604629) derivatives of 2,1,3-benzothiadiazine-2,2-dioxides, has also been identified as effective PDE7 inhibitors. nih.gov
DNA Gyrase Inhibition : Bacterial DNA gyrase is a well-established target for antibacterial agents. Pyrrole-containing compounds featuring the phenoxymethyl moiety have been investigated as DNA gyrase inhibitors. One such compound, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, was a potent inhibitor of DNA gyrase with an IC₅₀ value of less than 5 nM. Benzothiazole-based derivatives are another class of compounds that have been optimized as potent inhibitors of DNA gyrase from pathogenic bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa.
HIV-1 Vif and Protease Inhibition : The Human Immunodeficiency Virus (HIV) presents multiple enzymatic targets for drug development. The HIV-1 virion infectivity factor (Vif) is an attractive target as it is essential for viral replication. Small molecules have been developed to inhibit Vif function by disrupting its interaction with the cellular protein APOBEC3G. Furthermore, flexible heterocyclic moieties, including morpholine derivatives, have been incorporated into the P2 ligand position of HIV-1 protease inhibitors. This strategy has led to the development of potent inhibitors, such as carbamate (B1207046) inhibitor 23a (Kᵢ = 0.092 nM) and carbamido inhibitor 27a (Kᵢ = 0.21 nM), which showed enhanced activity against drug-resistant HIV-1 variants compared to the established drug Darunavir.
| Enzyme Target | Inhibitor Class / Compound | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Phosphodiesterase 7 (PDE7) | Thienopyrimidinone derivative (29b) | IC₅₀ = 1.0 nM | core.ac.uk |
| DNA Gyrase | Pyrrole-thiazole derivative | IC₅₀ < 5 nM | |
| HIV-1 Protease | Carbamate inhibitor (23a) | Kᵢ = 0.092 nM | |
| Carbamido inhibitor (27a) | Kᵢ = 0.21 nM | ||
| HIV-1 Vif | Small molecule inhibitors (e.g., RN18 analogs) | Inhibition of Vif-A3G interaction |
Table of Compounds
| Compound Name/Class |
|---|
| This compound |
| Fused ring pyridomorpholine phenoxy derivatives |
| 2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides |
| N-((un)substituted phenyl)-2-(4-methyl/methoxy-phenoxymethyl)benzamides |
| 2-(Benzyl/phenylethyl/phenoxymethyl) benzimidazole derivatives |
| 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl derivatives |
| Morpholine analogs with hydroxyethylamine (HEA) pharmacophore |
| 1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives |
| 7-(2-Phenoxyethoxy)-4(1H)-quinolones |
| Morpholinopyrimidine derivatives |
| 2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol |
| 2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol |
| N-(Benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamides |
| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles |
| Morpholine substituted quinazoline derivatives |
| m-(4-Morpholino-1,3,5-triazin-2-yl)benzamide derivatives |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivatives |
| Benzyl derivatives of 2,1,3-benzothiadiazine-2,2-dioxides |
| 2-[4-[(3-Bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid |
| Benzothiazole-based DNA gyrase inhibitors |
| HIV-1 Vif Inhibitor RN18 |
| HIV-1 Protease Inhibitors with morpholine P2 ligands |
| Darunavir |
Receptor Binding Assays and Functional Potency Determination
The pharmacological profile of this compound derivatives is significantly defined by their interaction with various neurotransmitter receptors and transporters. Researchers have extensively used receptor binding assays and functional potency studies to elucidate the structure-activity relationships (SAR) within this class of compounds, particularly concerning their affinity for monoamine transporters.
Initial investigations into this compound derivatives revealed their potential as ligands for monoamine receptors and transporters. google.com These studies paved the way for more detailed explorations of their binding affinities. The primary targets of interest for many of these derivatives are the norepinephrine transporter (NET), the serotonin transporter (SERT), and to a lesser extent, the dopamine transporter (DAT). umn.edu
A significant portion of the research has focused on analogs of reboxetine, a well-known antidepressant that features the this compound core structure. drugbank.com For instance, (S,S)-2-(alpha-(2-Fluoromethoxyphenoxy)benzyl)morpholine, an analog of reboxetine, has been identified as a selective, high-affinity ligand for the norepinephrine transporter. researchgate.net
Receptor binding assays, often utilizing radiolabeled ligands, have been instrumental in quantifying the affinity of these compounds for their molecular targets. These assays determine the concentration of a compound required to displace a specific radioligand from its receptor, typically expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50). For example, studies on reboxetine enantiomers have shown significant differences in their binding affinities for the human norepinephrine transporter (hNET). The (S,S)-enantiomer exhibits a substantially higher affinity than the (R,R)-enantiomer. nih.gov
Furthermore, functional potency is determined by assessing the ability of the compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the specific transporter. This provides a measure of the compound's biological effect at the transporter.
The following tables summarize the receptor binding affinities for a selection of this compound derivatives, highlighting the influence of structural modifications on their interaction with monoamine transporters.
Table 1: Receptor Binding Affinities (K_i, nM) of Selected this compound Derivatives for Monoamine Transporters
| Compound | NET K_i (nM) | SERT K_i (nM) | DAT K_i (nM) |
| (S,S)-Reboxetine | 0.076 | >1000 | >1000 |
| (R,R)-Reboxetine | 9.7 | >1000 | >1000 |
| (S,S)-[¹⁸F]FMeNER-D₂ | 3.1 | - | - |
| Compound 11 | 47.0 | 9.2 | 288.0 |
| Compound 8 | - | 23.0 | - |
| Compound 12 | - | - | 229.0 |
Data compiled from multiple sources. researchgate.netnih.govmdpi.com
Table 2: Inhibition of Dopamine Uptake by N-Substituted Benztropine Analogs
| Compound | DAT Affinity (K_i, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Analog 1 | 12 | - |
| Analog 2 | 50 | - |
Data represents a selection of analogs from a larger study. umn.edu
The structure-activity relationship studies have revealed that modifications to the phenoxy group and the morpholine ring can significantly alter both the affinity and selectivity of these compounds for the monoamine transporters. umn.edu For example, the introduction of a fluorine substituent has been shown to enhance DAT affinity in certain series of compounds. mdpi.com The development of radiolabeled analogs, such as [¹⁸F]FMeNER-D₂, has also been crucial for in vivo imaging studies of the norepinephrine transporter using positron emission tomography (PET), further underscoring the importance of these derivatives in neuroscience research. researchgate.net
Emerging Research Directions for 2 Phenoxymethyl Morpholine in Chemical Biology
The 2-(phenoxymethyl)morpholine scaffold is a significant heterocyclic compound that has garnered attention in medicinal chemistry and chemical biology. e3s-conferences.org Its unique structural and physicochemical properties, such as the presence of a weak basic nitrogen and an oxygen atom, provide a flexible conformation that allows for a range of molecular interactions. nih.govunifi.it This has made it a valuable starting point for the design of novel chemical tools and therapeutic candidates. e3s-conferences.orgnih.gov
Q & A
Q. What synthetic routes are recommended for 2-(Phenoxymethyl)morpholine, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution, where phenoxymethyl groups are introduced to the morpholine ring. Optimization includes varying catalysts (e.g., sodium hydroxide), solvents (polar aprotic solvents like DMF), and temperature. For example, stepwise addition of reagents under nitrogen can prevent oxidation by-products. Yield improvements are achieved through reaction monitoring via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing purity and structure?
Essential methods include:
- NMR (1H, 13C) for structural confirmation of the morpholine ring and substituents.
- GC-MS/HPLC-MS to assess purity and detect trace impurities.
- IR spectroscopy to identify functional groups (e.g., ether linkages). These techniques align with protocols for analogous morpholine derivatives .
Q. What physicochemical properties are key for experimental design (e.g., solubility, stability)?
Key properties include:
- logP : Indicates lipophilicity (values ~1.5–2.5 for similar compounds suggest moderate solubility in organic solvents).
- pKa : Determines ionization state in biological assays.
- Thermal stability : Assessed via DSC to guide storage conditions. Stability studies under varying pH and light exposure are recommended .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, goggles) and conduct reactions in fume hoods.
- Store under inert atmosphere (argon) to prevent degradation.
- Toxicity data from structurally related morpholines suggest moderate hazards, requiring waste neutralization before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electron density maps, and reactive sites. For fluorinated morpholine derivatives, such analyses revealed enhanced electrophilicity at the morpholine nitrogen, guiding functionalization strategies. Similar approaches can predict interactions with biological targets or catalysts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate activity using multiple methods (e.g., enzyme inhibition + cell viability).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., phenoxy group halogenation) to isolate activity drivers.
- Multi-omics integration : Correlate transcriptomic or proteomic data with phenotypic responses, as applied in phenomics studies .
Q. How can SAR studies enhance target selectivity for therapeutic applications?
- Substituent variation : Introduce electron-withdrawing groups (e.g., halogens) to the phenoxymethyl moiety to modulate receptor binding.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. In anticancer research, halogenated morpholine derivatives showed improved DNA intercalation and selectivity .
Q. What in vitro models evaluate pharmacokinetic properties (e.g., bioavailability)?
- Caco-2 cells : Assess intestinal permeability.
- Hepatocyte models : Measure metabolic stability (CYP450 metabolism).
- Plasma protein binding assays : Predict free drug concentration. These models are validated for morpholine-based drug candidates .
Q. How does the phenoxymethyl group influence morpholine ring conformation?
Molecular dynamics simulations reveal steric effects from the phenoxymethyl group altering ring puckering and hydrogen-bonding capacity. For piperidinyl-morpholine derivatives, such conformational shifts impacted receptor docking efficiency .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Exothermic reactions : Controlled reagent addition via syringe pumps.
- Purification : Replace column chromatography with recrystallization or continuous flow systems.
- Yield optimization : Statistical design of experiments (DoE) to identify critical parameters. Scalability strategies are derived from multi-step syntheses of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
